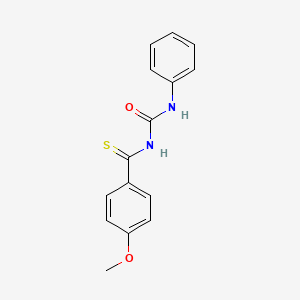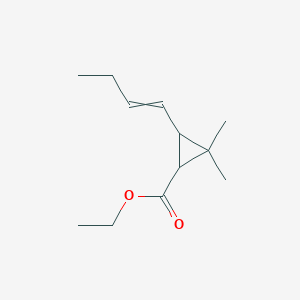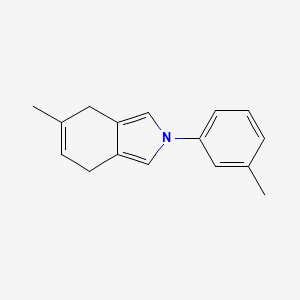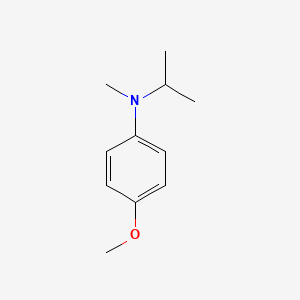
4-Methoxy-N-methyl-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)methylisopropylamine is an organic compound with the chemical formula C12H19NO It is a colorless liquid with a distinct odor and belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing N-(4-methoxyphenyl)methylisopropylamine involves the reaction of 4-methoxybenzyl chloride with isopropylamine. This reaction is typically carried out in an organic solvent, with the addition of appropriate reaction conditions and a catalyst, such as a base .
Industrial Production Methods
In industrial settings, the production of N-(4-methoxyphenyl)methylisopropylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)methylisopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.
Scientific Research Applications
N-(4-Methoxyphenyl)methylisopropylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)methylisopropylamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methylisopropylamine
- N-Ethylmethylamine
- N,N-Diisopropylmethylamine
Uniqueness
N-(4-Methoxyphenyl)methylisopropylamine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar amines and influences its reactivity and applications .
Properties
CAS No. |
61684-99-9 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO/c1-9(2)12(3)10-5-7-11(13-4)8-6-10/h5-9H,1-4H3 |
InChI Key |
CONPECNZQHHHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


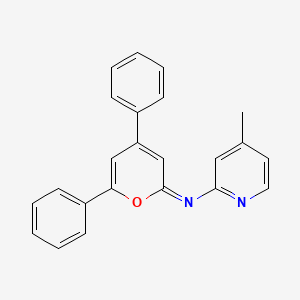


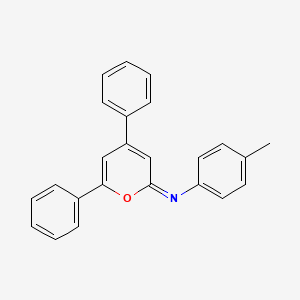
![5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14560646.png)
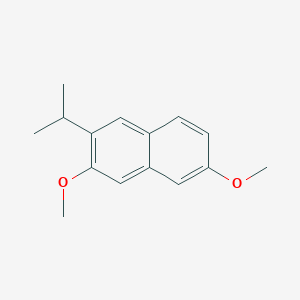
![3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid](/img/structure/B14560655.png)
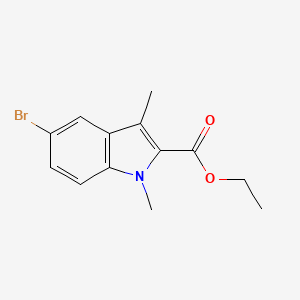
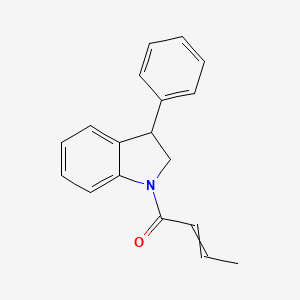
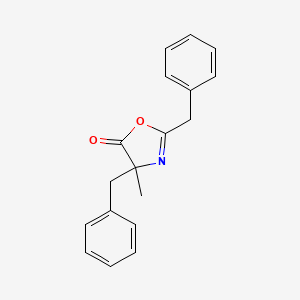
![Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-](/img/structure/B14560680.png)
